molecular formula C20H25N3O2 B2449567 N-benzhydryl-4-(2-hydroxyethyl)piperazine-1-carboxamide CAS No. 712324-68-0

N-benzhydryl-4-(2-hydroxyethyl)piperazine-1-carboxamide

Cat. No.: B2449567
CAS No.: 712324-68-0
M. Wt: 339.439
InChI Key: LQFZDPIGGYYJGW-UHFFFAOYSA-N
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Description

N-benzhydryl-4-(2-hydroxyethyl)piperazine-1-carboxamide is a chemical compound that belongs to the piperazine family. Piperazines are known for their wide range of biological and pharmaceutical activities. This compound is particularly notable for its applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-4-(2-hydroxyethyl)piperazine-1-carboxamide typically involves the reaction of N-(2-hydroxyethyl)piperazine with benzhydryl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-4-(2-hydroxyethyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzhydryl-4-(2-hydroxyethyl)piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzhydryl-4-(2-hydroxyethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzhydryl-4-(2-hydroxyethyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and benzhydryl groups allow for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

N-benzhydryl-4-(2-hydroxyethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c24-16-15-22-11-13-23(14-12-22)20(25)21-19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19,24H,11-16H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFZDPIGGYYJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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